molecular formula C17H21ClN2O3S2 B2879698 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251670-66-2

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

Cat. No.: B2879698
CAS No.: 1251670-66-2
M. Wt: 400.94
InChI Key: JGYUPZQAXAMKJE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group substituted with a 4-chlorophenyl and methyl moiety, along with a 3-methylbutyl chain on the carboxamide nitrogen.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYUPZQAXAMKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the 4-chlorophenyl Group: This step involves a nucleophilic substitution reaction where the 4-chlorophenyl group is introduced using a suitable halide precursor.

    N-alkylation: The final step involves the N-alkylation of the thiophene-2-carboxamide with 3-methylbutyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halide precursors in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ primarily in the substituents on the sulfamoyl and carboxamide groups, impacting molecular weight, lipophilicity, and steric effects:

Compound Name Molecular Formula Molecular Weight Substituents (Sulfamoyl) Substituents (Carboxamide) Source
Target Compound: 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide C₁₈H₂₂ClN₂O₃S₂ ~435.5* 4-Chlorophenyl, methyl 3-Methylbutyl Estimated
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide C₂₀H₁₉ClN₂O₃S₂ 434.96 4-Chlorophenyl, methyl 3,5-Dimethylphenyl
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylphenyl)thiophene-2-carboxamide C₂₀H₁₉ClN₂O₃S₂ 434.96 4-Chlorophenyl, methyl 4-Ethylphenyl
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-Chlorobenzyl 4-Chlorophenyl
N-(3-Ethylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₂₀N₂O₃S₂ 400.52 Phenyl, methyl 3-Ethylphenyl

*Estimated based on analogs in .

Key Observations:

  • Alkyl vs. Aryl Substituents: The 3-methylbutyl chain on the target compound introduces branched alkyl character, likely increasing membrane permeability compared to aryl-substituted analogs (e.g., 3,5-dimethylphenyl in ). This aligns with evidence that alkyl chains improve bioavailability in carboxamide derivatives .
  • Molecular Weight: The target compound’s estimated molecular weight (~435.5) falls within the range of bioactive small molecules, balancing solubility and permeability .

Biological Activity

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via sulfonation using reagents such as chlorosulfonic acid.
  • Attachment of the 4-Chlorophenyl Group : This involves nucleophilic substitution reactions with suitable halide precursors.

The compound's mechanism involves interaction with specific molecular targets, likely binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have indicated that thiophene-2-carboxamide derivatives exhibit significant anticancer properties. For example, a derivative similar to our compound showed potent inhibition against human tumor cell lines, inducing apoptosis through the activation of caspases and mitochondrial damage .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
3bHep3B5.46Tubulin binding
3eHep3B12.58Tubulin binding

Case Studies

  • Study on Apoptosis Induction : A related compound demonstrated the ability to induce apoptotic cell death in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The activation of caspases 3 and 9 was confirmed, along with significant changes in mitochondrial morphology .
  • Antibacterial Properties : In addition to anticancer activity, some thiophene derivatives have shown promising antibacterial effects against Gram-positive bacteria, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may influence its biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly alter potency and selectivity against specific biological targets .

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AN-(2-methylpropyl)Moderate anticancer
Compound BN-(3-methylpentyl)Low antibacterial

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